molecular formula C19H16FN5O2S B2500718 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 921990-88-7

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2500718
CAS No.: 921990-88-7
M. Wt: 397.43
InChI Key: FKEOEQRTTJUABK-UHFFFAOYSA-N
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Description

N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a pyrazolopyrimidine derivative characterized by a bicyclic pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 3-fluorobenzyl group at position 5 and a thiophene-2-carboxamide moiety linked via an ethyl chain at position 1. This compound shares structural motifs with kinase inhibitors targeting ATP-binding pockets, particularly due to its planar heterocyclic core and aromatic substituents, which facilitate hydrophobic and π-π interactions . The fluorobenzyl group enhances metabolic stability and binding affinity, while the thiophene carboxamide may contribute to solubility and target specificity.

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c20-14-4-1-3-13(9-14)11-24-12-22-17-15(19(24)27)10-23-25(17)7-6-21-18(26)16-5-2-8-28-16/h1-5,8-10,12H,6-7,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEOEQRTTJUABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key signaling molecule involved in various physiological processes, including neurotransmission, immune response, and regulation of cell death. By inhibiting nNOS, the compound reduces nitric oxide production, thereby affecting these processes.

Result of Action

The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can result in changes in neurotransmission and other physiological processes regulated by nitric oxide. For instance, it may help alleviate symptoms associated with neurodegenerative disorders.

Biological Activity

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that combines a pyrazolo[3,4-d]pyrimidine core with a thiophene moiety. Its molecular formula is C23H22FN5O2C_{23}H_{22}FN_5O_2, with a molecular weight of approximately 419.5 g/mol. The presence of the fluorobenzyl group and the thiophene ring enhances its pharmacological properties.

Structural Features

FeatureDescription
Molecular FormulaC23H22FN5O2C_{23}H_{22}FN_5O_2
Molecular Weight419.5 g/mol
Core StructurePyrazolo[3,4-d]pyrimidine
Additional GroupsThiophene, Fluorobenzyl

Anticancer Potential

Research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer activity. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

  • Case Study : A derivative of pyrazolo[3,4-d]pyrimidine demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, showcasing its potential as a selective anticancer agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structure allows for interaction with bacterial enzymes, potentially disrupting their function.

  • Research Findings : Studies have revealed that similar compounds exhibit activity against various bacterial strains and may serve as leads for developing new antibiotics .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have been identified as having anti-inflammatory properties.

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .

Other Biological Activities

The compound may also possess other biological activities such as:

  • Antiviral : Potential effectiveness against viral infections through inhibition of viral replication mechanisms.
  • Antioxidant : Ability to scavenge free radicals, providing protective effects against oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
  • DNA Interaction : Binding to DNA or RNA structures, affecting gene expression.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of related compounds:

Case Study 1: Inhibition of RIP1
A study demonstrated that compounds similar to this compound effectively inhibited RIP1 activity in vitro, leading to decreased necroptosis in cellular models .

Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro cytotoxicity assays against various cancer cell lines (e.g., NCI-H460 lung cancer cells and HepG2 liver cancer cells) showed promising results for similar pyrazolo derivatives, indicating that modifications to the side chains can significantly enhance anticancer activity .

Case Study 3: Structure Activity Relationship (SAR) Studies
SAR studies have revealed that specific structural modifications can lead to improved biological activity. For instance, alterations in the thiophene moiety or the introduction of different substituents on the pyrazolo ring can enhance potency against targeted pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include derivatives from the same pyrazolo[3,4-d]pyrimidinone family, such as:

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example compound, ): Replaces the ethyl-thiophene carboxamide with a methyl ester-substituted thiophene. Incorporates a chromen-4-one ring system fused with a fluorophenyl group, introducing additional steric bulk and π-conjugation .

2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 62, ): Substitutes the thiophene-2-carboxamide with a 5-methylthiophen-2-yl group, reducing polarity. Retains the chromenone scaffold, which may influence bioavailability due to increased lipophilicity .

Physicochemical and Pharmacokinetic Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide 454.45 (calculated) Not reported Thiophene-2-carboxamide, 3-fluorobenzyl
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate 560.2 227–230 Chromenone, methyl ester, dual fluorine
Example 62 543.5 (calculated) Not reported 5-Methylthiophen-2-yl, chromenone

Key Observations :

  • The chromenone-containing analogues () exhibit higher molecular weights and melting points compared to the target compound, likely due to extended aromatic systems .
  • The methyl ester in the first analogue may improve cell permeability but reduce aqueous solubility relative to the carboxamide group in the target compound.

Research Findings and Implications

  • Activity Trends : Fluorine substitution at the benzyl position (common across all analogues) correlates with enhanced target binding, as fluorine’s electronegativity and small size optimize van der Waals interactions .
  • Solubility Challenges: Chromenone-containing derivatives (e.g., Example 62) may face formulation hurdles due to low solubility, whereas the ethyl-thiophene carboxamide linker in the target compound could mitigate this through hydrogen-bonding capacity.
  • Synthetic Accessibility: The target compound’s shorter synthetic route (lacking chromenone synthesis) may offer scalability advantages over its analogues .

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